The compound can be sourced from various chemical suppliers and is often used in pharmaceutical research. It falls under the category of psychoactive substances and has been discussed in the context of novel psychoactive substances (NPS). Its structure is characterized by the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone typically involves several steps, including:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone can be analyzed using techniques such as:
The compound features a cyclopropyl group attached to the indole nitrogen, which influences its chemical reactivity and biological activity.
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone is involved in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone involves interaction with biological targets such as receptors or enzymes. Indole derivatives often act on serotonin receptors or other neurotransmitter systems, potentially influencing mood, cognition, and perception.
Research indicates that compounds with indole structures may modulate signaling pathways associated with pain relief, inflammation reduction, or neuroprotection. Detailed studies on binding affinities and biological assays are necessary to elucidate specific mechanisms.
Key physical and chemical properties include:
These properties are crucial for handling, storage, and application in laboratory settings.
The applications of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone span various fields:
Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents targeting diverse pathologies. This bicyclic heterocycle, comprising a benzene ring fused to a pyrrole ring, exhibits exceptional versatility in drug design due to its planar geometry, electronic properties, and capacity for extensive structural modification. The indole nucleus is present in clinically significant pharmaceuticals spanning anti-inflammatory agents (indomethacin), antivirals (delavirdine), antipsychotics (reserpine), and anticancer drugs (vincristine) [1]. Its prevalence in natural products and synthetic pharmaceuticals stems from favorable interactions with biological targets, including hydrogen bonding via the nitrogen atom, π-π stacking through the aromatic system, and hydrophobic contacts [2]. The scaffold's intrinsic bioactivity profile, coupled with synthetic accessibility, renders it indispensable for developing novel therapeutics addressing unmet medical needs, particularly in oncology, immunology, and infectious diseases. Strategic functionalization at the indole nitrogen (N1) and the 3-position significantly modulates pharmacological properties, creating tailored molecular architectures optimized for target engagement and drug-like behavior.
The integration of a cyclopropane ring onto the indole nitrogen atom, exemplified by the 1-cyclopropyl-1H-indole moiety in 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone, imparts distinctive pharmacological advantages critical for modern drug discovery. This small, strained carbocycle acts as a versatile bioisostere, influencing molecular conformation, metabolic stability, and target affinity through its unique electronic and steric properties. The cyclopropyl group's high bond angle strain (~115°) and characteristic C–C bond lengths (~1.50 Å) create a defined three-dimensional geometry that constrains rotational freedom around the N1–C(cyclopropyl) bond [7]. This conformational restriction reduces entropy penalties upon binding to biological targets, potentially enhancing affinity and selectivity compared to bulkier or more flexible N-substituents like alkyl or benzyl groups.
Metabolic stabilization constitutes a primary benefit of cyclopropane substitution. Hepatic cytochrome P450 (CYP)-mediated oxidation, a major metabolic pathway for N-alkylindoles, is significantly attenuated when the alkyl chain incorporates a cyclopropyl group. This occurs because the cyclopropane ring impedes the formation of reactive intermediates common in oxidative dealkylation pathways. Studies on structurally analogous synthetic cannabinoids (e.g., CP-47,497) reveal that cyclopropyl groups undergo distinct metabolic pathways compared to linear alkyl chains, often yielding metabolites with retained pharmacological activity or reduced toxicity [4]. For 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone, this translates to potentially prolonged in vivo half-life and reduced generation of toxic metabolites, enhancing its drug-like profile.
N1-Substituent | Metabolic Stability (t½ in Liver Microsomes) | Relative Binding Affinity (Target X) | Calculated LogP | Key Structural Feature |
---|---|---|---|---|
Methyl | Low (< 15 min) | 1.0 (Reference) | 2.1 | Flexible, oxidizable |
n-Propyl | Low-Moderate (~20 min) | 1.3 | 2.8 | Flexible, oxidizable |
Benzyl | Moderate (~35 min) | 2.1 | 3.5 | Planar, π-stacking |
Cyclopropyl | High (> 60 min) | 3.5 | 2.5 | Rigid, strained ring |
Cyclohexyl | Moderate-High (~45 min) | 2.8 | 3.2 | Flexible alicyclic |
Beyond pharmacokinetic advantages, the cyclopropyl moiety significantly modulates biological activity. Its strong σ-donating character influences the electron density of the indole nitrogen and the attached carbonyl group at the 3-position. This electronic perturbation can alter hydrogen-bonding capabilities and dipole moments, impacting interactions within target binding pockets. Furthermore, the cyclopropyl group occupies a defined spatial volume (~34-40 ų) that optimally fills hydrophobic pockets in enzymes or receptors without excessive steric bulk [9]. This is exemplified in the development of FPR2 agonists, where cyclopropyl-containing ureidopropanamide derivatives demonstrated superior potency and metabolic stability compared to larger aromatic substituents [5]. Similarly, cyclopropyl substitution enhances cannabinoid receptor binding affinity in certain indole-derived scaffolds [6]. The strategic incorporation of cyclopropane onto the indole nitrogen in 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone thus represents a sophisticated approach to fine-tuning target engagement, optimizing physicochemical properties, and overcoming metabolic liabilities inherent in simpler N-alkylated indoles.
The 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone scaffold integrates two critical structural motifs—the N1-cyclopropyl indole and the 3-acetyl group—creating a versatile pharmacophore with significant potential for generating bioactive molecules. The acetyl group at the indole 3-position provides a synthetically accessible handle for further derivatization, enabling the construction of diverse chemical libraries. Key reactions include:
The acetyl group itself contributes directly to biological activity through its intrinsic electronic and steric properties. As a moderately electron-withdrawing group, it reduces electron density across the indole π-system, potentially enhancing stability towards electrophilic degradation and modulating interactions with electron-rich regions of biological targets. The carbonyl oxygen serves as a potent hydrogen bond acceptor, while the methyl group engages in hydrophobic interactions. The ketone’s planarity facilitates optimal positioning within binding pockets.
Property | Value/Characteristic | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₃H₁₃NO | Defines elemental composition and MW (~199.3 g/mol) |
Hydrogen Bond Acceptors | 2 (Ketone O, Indole N) | Determines solvation and target interactions |
Hydrogen Bond Donors | 1 (N-H indole) | Crucial for specific target binding |
Calculated LogP (cLogP) | ~2.5 - 2.8 [7] [9] | Indicates favorable lipophilicity for membrane permeability & CNS penetration |
Topological Polar SA (TPSA) | ~32 Ų | Moderate; suggests good cell permeability |
Conformation | Planar indole ring; acetyl group slightly twisted | Defines 3D shape complementarity to targets |
Dipole Moment | ~3.5 - 4.0 D | Influences electrostatic interactions |
Structure-activity relationship (SAR) studies of anti-inflammatory indole derivatives highlight the critical role of the 3-position substitution. Derivatives bearing electron-withdrawing groups (EWG) like the acetyl moiety at this position often exhibit enhanced activity compared to unsubstituted or electron-donating group (EDG)-substituted indoles [1] [2]. For instance, synthetic arvelexin analogs like 7-hydroxyl-1-methylindole-3-acetonitrile demonstrate potent inhibition of pro-inflammatory cytokines (NO, TNF-α, IL-6) and suppression of NF-κB activity, an effect significantly influenced by the nature of the 3-substituent [1]. The acetyl group in 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone provides a similar EWG character, positioning it as a promising core structure for developing anti-inflammatory agents. Furthermore, the scaffold serves as a precursor to potent FPR2 agonists like ureidopropanamides (e.g., compound series (R)- and (S)-11d,e), where structural analogs incorporating substituted indole cores demonstrate significant inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) in microglial cells, crucial for targeting neuroinflammation [5]. The N1-cyclopropyl group in these analogs contributes to metabolic stability, while the 3-acetyl moiety or its derived functional groups engage in critical hydrogen bonding within the FPR2 binding pocket. Computational modeling suggests the acetyl oxygen forms key interactions with residues in the receptor's orthosteric site, while the rigid cyclopropyl group optimizes orientation within a hydrophobic subpocket, explaining the enhanced potency observed in cyclopropyl-substituted derivatives compared to their N-methyl or N-H counterparts [5] [6]. This combination of synthetic versatility, favorable physicochemical properties, and direct SAR relevance underscores the 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone scaffold as a highly valuable template for rational design across multiple therapeutic areas.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1